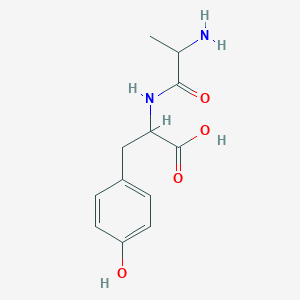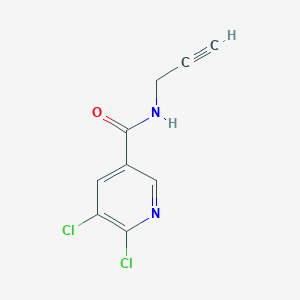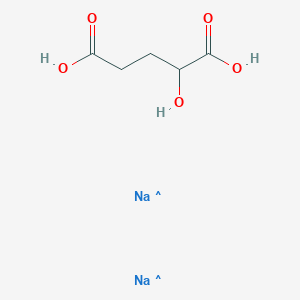
dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate is a chemical compound that combines dicyclohexylamine with an allyloxycarbonyl group and L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate can be synthesized through a series of chemical reactions involving dicyclohexylamine, allyloxycarbonyl chloride, and L-leucine. The general synthetic route involves the following steps:
Formation of Allyloxycarbonyl Chloride: Allyl alcohol is reacted with phosgene to form allyloxycarbonyl chloride.
Reaction with Dicyclohexylamine: Dicyclohexylamine is then reacted with allyloxycarbonyl chloride to form dicyclohexylamine ((allyloxy)carbonyl) intermediate.
Coupling with L-Leucine: The intermediate is then coupled with L-leucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Continuous flow synthesis to maintain consistent reaction conditions.
- Use of high-purity reagents to minimize impurities.
- Implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate can be compared with other similar compounds, such as:
Dicyclohexylamine ((allyloxy)carbonyl)-L-prolinate: Similar structure but with L-proline instead of L-leucine.
Dicyclohexylamine ((allyloxy)carbonyl)-L-valinate: Similar structure but with L-valine instead of L-leucine.
Uniqueness
The uniqueness of this compound lies in its specific combination of dicyclohexylamine, allyloxycarbonyl group, and L-leucine, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Propriétés
Formule moléculaire |
C22H40N2O4 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;4-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13) |
Clé InChI |
XUSLXNKDRGFJLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12508814.png)

![4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one](/img/structure/B12508838.png)
![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)
![tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B12508843.png)


![2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12508851.png)

![2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12508864.png)
![3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12508866.png)

![4-Methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12508884.png)
